molecular formula C19H19N3O B8239384 (S)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole

(S)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8239384
M. Wt: 305.4 g/mol
InChI Key: VYKODZQDWPIJAL-OAHLLOKOSA-N
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Description

(S)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative. Compounds of this type are often used in coordination chemistry and catalysis due to their ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole typically involves the reaction of a chiral amino alcohol with a phenanthroline derivative under dehydrating conditions. Common reagents include tert-butyl isocyanide and phenanthroline-2-carboxaldehyde. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification, such as recrystallization or chromatography, to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The oxazoline ring can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazoline ring to an amine.

    Substitution: The phenanthroline moiety can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amines.

Scientific Research Applications

(S)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Medicine: Investigated for its potential use in drug development, particularly in metal-based therapeutics.

    Industry: Utilized in catalysis for various chemical transformations, including asymmetric synthesis.

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole typically involves coordination to metal ions through the nitrogen atoms of the oxazoline and phenanthroline moieties. This coordination can stabilize the metal center and facilitate various catalytic processes. The specific molecular targets and pathways depend on the metal ion and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(tert-Butyl)-2-(2-pyridyl)-4,5-dihydrooxazole: Similar structure but with a pyridine ring instead of phenanthroline.

    (S)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrothiazole: Similar structure but with a thiazoline ring instead of oxazoline.

Uniqueness

(S)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of oxazoline and phenanthroline moieties, which provide distinct coordination properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

(4S)-4-tert-butyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-19(2,3)15-11-23-18(22-15)14-9-8-13-7-6-12-5-4-10-20-16(12)17(13)21-14/h4-10,15H,11H2,1-3H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKODZQDWPIJAL-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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